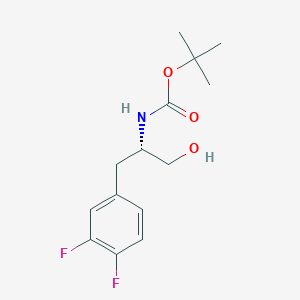
9H-Purin-6-amine, 9-((3-methoxyphenyl)methyl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic compound belonging to the class of purine derivatives It features a purine core structure substituted with a 3-methoxybenzyl group and two N,N-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 3-methoxybenzyl chloride.
Alkylation Reaction: The purine derivative is reacted with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the 3-methoxybenzyl-substituted purine.
Dimethylation: The intermediate product is then subjected to dimethylation using dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base like sodium hydride (NaH) to introduce the N,N-dimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Biological Research: The compound is used as a tool to study purine metabolism and its role in cellular processes.
Chemical Biology: It serves as a probe to investigate the interactions of purine derivatives with biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in purine metabolism, such as adenosine deaminase and xanthine oxidase.
Pathways Involved: It modulates pathways related to nucleotide synthesis and degradation, affecting cellular proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
9-Butyl-8-(3-Methoxybenzyl)-9H-purin-6-amine: Another purine derivative with similar structural features but different alkyl substitutions.
N-(3-Methoxybenzyl)-9Z,12Z-octadecenamide: A compound with a similar 3-methoxybenzyl group but different core structure.
Uniqueness
9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. Its ability to interact with purine metabolism enzymes makes it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
112089-19-7 |
|---|---|
Molecular Formula |
C15H17N5O |
Molecular Weight |
283.33 g/mol |
IUPAC Name |
9-[(3-methoxyphenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C15H17N5O/c1-19(2)14-13-15(17-9-16-14)20(10-18-13)8-11-5-4-6-12(7-11)21-3/h4-7,9-10H,8H2,1-3H3 |
InChI Key |
KQILSVQIKSHHMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[(Methylsulfanyl)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15063257.png)
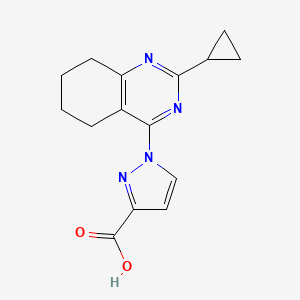
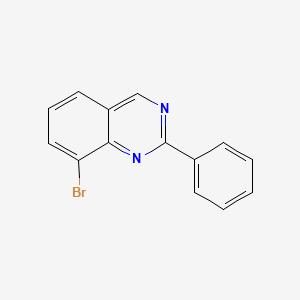
![5-Hydroxy-2,2,8,8-tetramethyl-2,3,7,8-tetrahydropyrano[3,2-g]chromene-4,6-dione](/img/structure/B15063266.png)
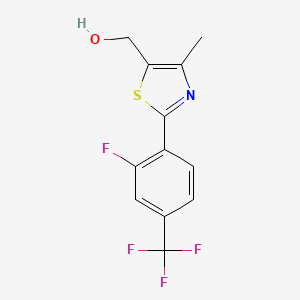
![4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B15063273.png)
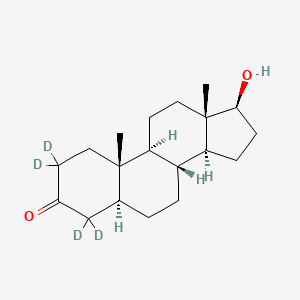
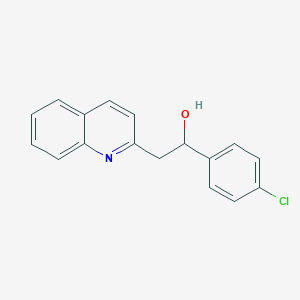
![2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15063307.png)


![5-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15063319.png)
